molecular formula C4H4ClNO B2769856 3-Chloro-5-methylisoxazole CAS No. 54536-85-5

3-Chloro-5-methylisoxazole

Cat. No.: B2769856
CAS No.: 54536-85-5
M. Wt: 117.53
InChI Key: HAIYJMDKRRQFAJ-UHFFFAOYSA-N
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Description

3-Chloro-5-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at adjacent positions The presence of a chlorine atom at the third position and a methyl group at the fifth position makes this compound a unique derivative of isoxazole

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-5-methylisoxazole are yet to be identified. It binds to biological targets based on their chemical diversity . .

Mode of Action

Isoxazole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding (through the n) and π–π stacking (by the unsaturated 5-membered ring) . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Isoxazole derivatives are known to have a broad spectrum of pharmacological properties , suggesting that they may affect multiple biochemical pathways

Result of Action

Isoxazole derivatives have been reported to exhibit a variety of biological activities, including anticancer , suggesting that they may have significant molecular and cellular effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methylisoxazole can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides to alkenes or alkynes. For instance, the reaction of an oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and triethylamine can yield 3,5-disubstituted isoxazoles . Another method involves the halogenation of isoxazol-5-ones with phosphorus(V) oxohalides in the presence of an organic base like triethylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts such as copper(I) or ruthenium(II) in cycloaddition reactions is common in industrial settings due to their efficiency and reliability .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Sodium hypochlorite, tert-butyl nitrite, or isoamyl nitrite.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Bases: Triethylamine, potassium carbonate, or sodium hydroxide.

Major Products:

    Substituted Isoxazoles: Formed through substitution reactions.

    Oximes and Amines: Resulting from oxidation and reduction reactions, respectively.

    Complex Heterocycles: Produced via cycloaddition reactions

Comparison with Similar Compounds

    3-Chloroisoxazole: Similar in structure but lacks the methyl group at the fifth position.

    5-Methylisoxazole: Similar but lacks the chlorine atom at the third position.

    3,5-Dichloroisoxazole: Contains chlorine atoms at both the third and fifth positions.

Uniqueness: 3-Chloro-5-methylisoxazole is unique due to the presence of both a chlorine atom and a methyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-chloro-5-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO/c1-3-2-4(5)6-7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIYJMDKRRQFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54536-85-5
Record name 3-chloro-5-methyl-1,2-oxazole
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